Cas no 1593055-98-1 (Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester)
![Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester structure](https://ja.kuujia.com/scimg/cas/1593055-98-1x500.png)
Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester
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- インチ: 1S/C12H23NO4/c1-11(2,3)17-10(14)13(4)9-12(15)5-7-16-8-6-12/h15H,5-9H2,1-4H3
- InChIKey: TYYRQNDOBICNBG-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(C)CC1(O)CCOCC1
じっけんとくせい
- 密度みつど: 1.096±0.06 g/cm3(Predicted)
- ふってん: 353.7±17.0 °C(Predicted)
- 酸性度係数(pKa): 14.11±0.20(Predicted)
Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6248661-2.5g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 2.5g |
$1089.0 | 2025-03-15 | |
Enamine | EN300-6248661-1.0g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 1.0g |
$557.0 | 2025-03-15 | |
Enamine | EN300-6248661-0.1g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 0.1g |
$490.0 | 2025-03-15 | |
Enamine | EN300-6248661-0.05g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 0.05g |
$468.0 | 2025-03-15 | |
Enamine | EN300-6248661-5.0g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 5.0g |
$1614.0 | 2025-03-15 | |
Enamine | EN300-6248661-10.0g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 10.0g |
$2393.0 | 2025-03-15 | |
Enamine | EN300-6248661-0.5g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 0.5g |
$535.0 | 2025-03-15 | |
Enamine | EN300-6248661-0.25g |
tert-butyl N-[(4-hydroxyoxan-4-yl)methyl]-N-methylcarbamate |
1593055-98-1 | 95.0% | 0.25g |
$513.0 | 2025-03-15 |
Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl esterに関する追加情報
Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester and CAS No. 1593055-98-1: A Comprehensive Overview
Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester, identified by its CAS number 1593055-98-1, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile roles in medicinal chemistry and agrochemical formulations. The unique structural features of this molecule, particularly its tetrahydro-4-hydroxy-2H-pyran moiety and the presence of a 1,1-dimethylethyl ester group, contribute to its distinctive chemical properties and reactivity.
The synthesis and application of Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester have been extensively studied in recent years due to its potential as an intermediate in the development of novel therapeutic agents. The tetrahydro-4-hydroxy-2H-pyran ring is a key structural component that imparts hydrophilicity and stability to the molecule, making it an attractive candidate for further functionalization. This feature has been exploited in various synthetic strategies aimed at creating more complex and biologically active molecules.
In the realm of pharmaceutical research, carbamates have garnered attention for their ability to act as bioisosteres, replacing other functional groups to enhance drug-like properties such as solubility, metabolic stability, and binding affinity. The presence of the 1,1-dimethylethyl ester group in Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles. This flexibility has been leveraged in the development of new drugs targeting various therapeutic areas.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of this compound. Studies have demonstrated that the structural motif present in Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester can be effectively utilized to design molecules with improved binding interactions with biological targets. These insights have led to innovative approaches in drug discovery pipelines, where virtual screening and structure-based design are employed to identify potential lead compounds.
The role of Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran-4-yl)methyl]-, 1,1-dimethylethyl ester as a building block in synthetic organic chemistry cannot be overstated. Its unique reactivity allows for the construction of complex scaffolds that are otherwise challenging to access through conventional synthetic routes. This has opened up new avenues for the development of structurally diverse libraries of compounds for high-throughput screening.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The hydrophilic nature of the tetrahydro-4-hydroxy-2H-pyran ring enhances its solubility in water-based formulations, making it suitable for use as an active ingredient in pesticides and herbicides. Such applications are crucial for developing environmentally friendly agrochemicals that maintain efficacy while minimizing ecological impact.
The chemical properties of Carbamic acid, N-methyl-N-[(tetrahydro-4-hydroxy-2H-pyran)-methyl]-ester (CAS No. 159305598) also make it a valuable tool in material science research. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and polymer chemistry. These studies highlight the compound's potential beyond traditional pharmaceuticals and agrochemicals.
The synthesis of this compound typically involves multi-step reactions that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and environmental impact. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly beneficial in this regard.
The safety profile of Carbamic acid (CAS No: 159305598), including its handling and storage conditions, is another critical aspect that has been thoroughly investigated. As with any chemical compound used in research or industrial settings, adherence to best practices in laboratory safety is essential to ensure worker protection and prevent environmental contamination.
The growing interest in green chemistry principles has also influenced the development of synthetic routes for this compound. Efforts are being made to minimize waste generation and reduce reliance on hazardous reagents without compromising on efficiency or yield. These initiatives align with global efforts to promote sustainable chemical manufacturing practices.
In conclusion, Carbamic acid (CAS No: 159305598), specifically referred to as Carbamic acid (CAS No: 159305598), represents a fascinating example of how structural complexity can be leveraged to create compounds with diverse applications across multiple scientific disciplines. Its unique combination of hydrophilic and lipophilic features makes it a versatile intermediate for drug discovery and material science research alike.
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